molecular formula C35H64N4O22P2 B12379268 UDP-3-O-acyl-GlcNAc (Tris)

UDP-3-O-acyl-GlcNAc (Tris)

Cat. No.: B12379268
M. Wt: 954.8 g/mol
InChI Key: FPGDONAZDJAUGH-WGNXMJDASA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

UDP-3-O-acyl-GlcNAc (Tris) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various acylated derivatives, oxidized products, and reduced forms of UDP-3-O-acyl-GlcNAc (Tris) .

Scientific Research Applications

UDP-3-O-acyl-GlcNAc (Tris) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine: Similar in structure but differs in the length of the acyl chain.

    UDP-3-O-(3-hydroxydecanoyl)-N-acetylglucosamine: Another similar compound with a shorter acyl chain.

Uniqueness

UDP-3-O-acyl-GlcNAc (Tris) is unique due to its specific role in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) and its involvement in the formation of lipopolysaccharides in Escherichia coli. Its specific acyl chain length and structure make it distinct from other similar compounds .

Properties

Molecular Formula

C35H64N4O22P2

Molecular Weight

954.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;2-amino-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1

InChI Key

FPGDONAZDJAUGH-WGNXMJDASA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O

Origin of Product

United States

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